molecular formula C17H13ClN2O2S B2859431 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone CAS No. 1421528-91-7

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2859431
CAS No.: 1421528-91-7
M. Wt: 344.81
InChI Key: MCIFMHCGSZTSCQ-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzo[d]thiazole ring system attached to an azetidine ring, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of benzo[d]thiazole derivatives. One common approach is the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form the corresponding chloroacetyl derivative. This intermediate is then reacted with azetidine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: is unique due to its specific structural features. Similar compounds include:

  • 2-(Benzo[d]thiazol-2-yloxy)acetic acid: This compound shares the benzo[d]thiazole ring but lacks the azetidine and chlorophenyl groups.

  • (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: This compound is structurally similar but has a thiophene ring instead of a chlorophenyl group.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-6-2-1-5-12(13)16(21)20-9-11(10-20)22-17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFMHCGSZTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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